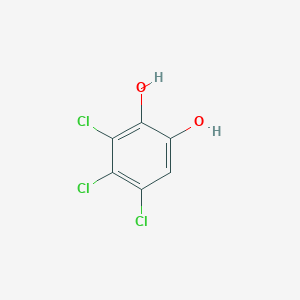

3,4,5-Trichlorocatechol

概要

説明

3,4,5-Trichlorocatechol is a derivative of catechol that is derived from pentachlorophenol . It is known to induce oxidative lesions in DNA .

Synthesis Analysis

3,4,5-Trichlorocatechol, which is formed during the bleaching of chemical pulp and shown to bioaccumulate in fish, has been synthesized . The structure of the compound has been determined by means of X-ray analysis .Molecular Structure Analysis

The molecular weight of 3,4,5-Trichlorocatechol is 213.45 and its formula is C6H3Cl3O2 . The SMILES representation of its structure is OC1=CC(Cl)=C(Cl)C(Cl)=C1O .Chemical Reactions Analysis

3,4,5-Trichlorocatechol is a catechol derivative of pentachlorophenol and induces oxidative DNA lesions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trichlorocatechol include a molecular weight of 213.45, a formula of C6H3Cl3O2, and a SMILES representation of OC1=CC(Cl)=C(Cl)C(Cl)=C1O . Further details about its density, melting point, boiling point, etc., are not available in the search results.科学的研究の応用

Environmental Analysis and Testing

3,4,5-Trichlorocatechol is utilized as a high-quality reference standard in environmental analysis and testing. It helps in the accurate detection and quantification of pollutants within environmental samples .

Industrial Wastewater Treatment

This compound plays a role in the degradation of phenols from industrial wastewater, aiding in the purification process and ensuring safer disposal or recycling of water resources .

Proteomics Research

In biochemistry, 3,4,5-Trichlorocatechol is used in proteomics research due to its ability to induce oxidative DNA lesions, which can be crucial for understanding cellular responses to DNA damage .

Priority Pollutant Analysis

It is also recognized as a priority pollutant. Laboratories use it to calibrate instruments and validate methodologies when analyzing environmental samples for contaminants .

作用機序

Target of Action

The primary target of 3,4,5-Trichlorocatechol is DNA . This compound, a catechol derivative of pentachlorophenol, interacts with DNA and induces oxidative DNA lesions .

Mode of Action

3,4,5-Trichlorocatechol interacts with its target, DNA, by inducing oxidative lesions . This interaction results in changes at the molecular level, leading to the formation of oxidative DNA lesions .

Result of Action

The primary result of the action of 3,4,5-Trichlorocatechol is the induction of oxidative DNA lesions . This can lead to cytotoxicity and potentially contribute to the development of diseases like cancer .

Action Environment

The action, efficacy, and stability of 3,4,5-Trichlorocatechol can be influenced by various environmental factorsAdditionally, safety data sheets suggest avoiding exposure to dust, fume, gas, mist, spray, and vapors of the compound .

Safety and Hazards

When handling 3,4,5-Trichlorocatechol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

特性

IUPAC Name |

3,4,5-trichlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDYIMYZIMPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074060 | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trichlorocatechol | |

CAS RN |

25167-84-4, 56961-20-7 | |

| Record name | Pyrocatechol, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trichlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

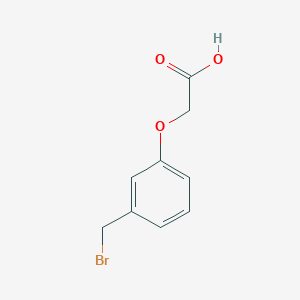

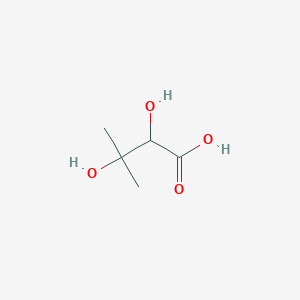

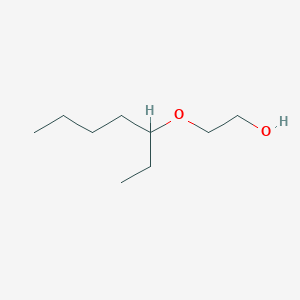

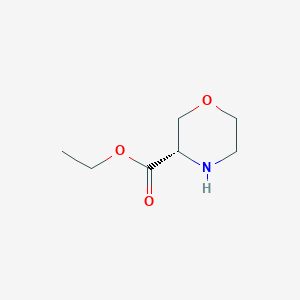

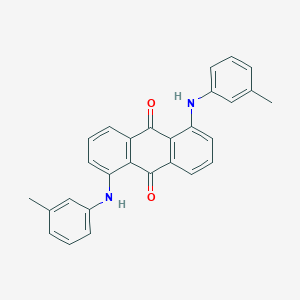

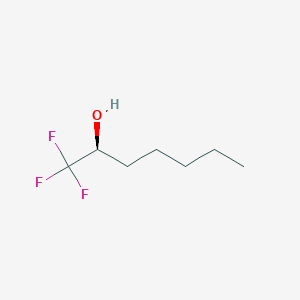

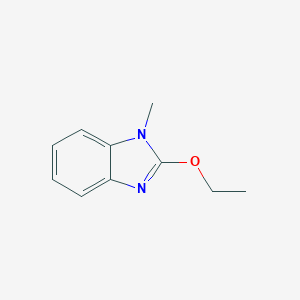

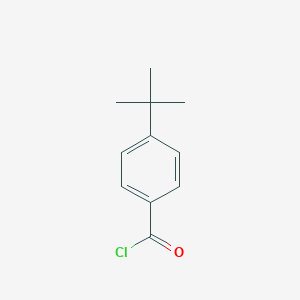

Feasible Synthetic Routes

Q & A

Q1: What is the environmental significance of 3,4,5-Trichlorocatechol?

A1: 3,4,5-Trichlorocatechol is a significant environmental contaminant found in effluents from bleached kraft pulp mills [, ]. It arises from the breakdown of lignin during the bleaching process and can persist in the environment, posing risks to aquatic life.

Q2: How does the chemical structure of 3,4,5-Trichlorocatechol influence its persistence in the environment?

A2: Research suggests that the bioavailability of 3,4,5-Trichlorocatechol plays a critical role in its persistence []. While microorganisms can degrade solvent-extractable forms, those associated with sediment organic matter are less accessible []. Additionally, chloroguaiacols covalently bound to lignin residues, potential precursors to 3,4,5-Trichlorocatechol, are resistant to microbial degradation [].

Q3: What are the dechlorination products of 3,4,5-Trichlorocatechol?

A4: The dechlorination pathway of 3,4,5-Trichlorocatechol by anaerobic bacteria is specific and can lead to different products depending on the microbial community and environmental conditions. Studies have identified 3,5-dichlorocatechol and 3,4-dichlorocatechol as potential dechlorination products [, ].

Q4: Is 3,4,5-Trichlorocatechol toxic?

A5: 3,4,5-Trichlorocatechol exhibits toxicity to juvenile rainbow trout []. Research also suggests that the toxicity of chlorocatechols, including 3,4,5-Trichlorocatechol, is linked to their membrane toxicity, specifically their ability to act as uncouplers of oxidative phosphorylation in a manner dependent on the degree of chlorination [].

Q5: How does the presence of copper ions affect the toxicity of 3,4,5-Trichlorocatechol?

A6: Interestingly, copper ions exhibit a complex interaction with the toxicity of 3,4,5-Trichlorocatechol. While copper increases the toxicity of less chlorinated catechols, it decreases the toxicity of 3,4,5-Trichlorocatechol and other highly chlorinated catechols. This phenomenon is attributed to copper's influence on the uncoupling activity of these compounds [].

Q6: What is the aqueous solubility of 3,4,5-Trichlorocatechol?

A7: The aqueous solubility of 3,4,5-Trichlorocatechol has been experimentally determined at 25°C []. This information is crucial for understanding its fate and transport in aquatic environments.

Q7: Can 3,4,5-Trichlorocatechol be used as a tracer for studying pulp mill effluent dispersion?

A8: While 3,4,5-Trichlorocatechol is present in kraft pulp mill effluents, its suitability as a tracer for dispersion studies might be limited. Other components, like di- and tri-chloroacetic acids, have been suggested as potentially more appropriate tracers due to their higher abundance and lower volatility [].

Q8: What analytical techniques are used to study 3,4,5-Trichlorocatechol?

A9: Various analytical methods are employed to study 3,4,5-Trichlorocatechol. Gas chromatography coupled with mass spectrometry (GC/MS) is commonly used for identification and quantification in environmental samples [, , ]. High-performance liquid chromatography (HPLC) with UV detection is also employed for determining aqueous solubility [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。